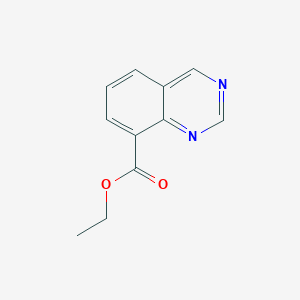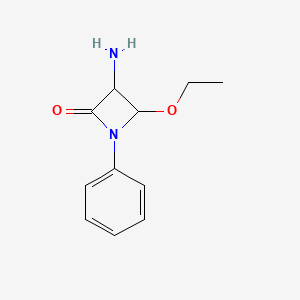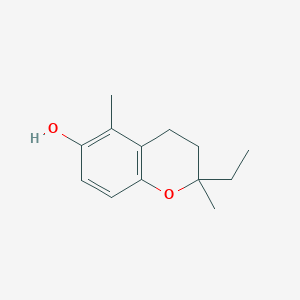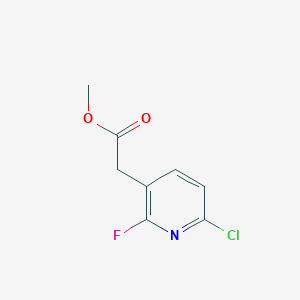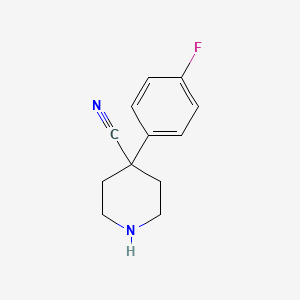
(4-Oxo-4H-1-benzopyran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxo-4H-chromen-3-yl)acetic acid is a compound belonging to the chromone family, which is characterized by a benzopyran-4-one structure. This compound is known for its diverse biological activities and is used in various scientific research fields. The chromone core is a common scaffold in many natural products and synthetic compounds, making it a valuable target for chemical synthesis and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-4H-chromen-3-yl)acetic acid typically involves the condensation of chromone derivatives with acetic acid or its derivatives. One common method is the multicomponent condensation reaction, which involves the use of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile and the final formation of the furylacetic acid moiety in acidic media.
Industrial Production Methods
the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are often applied to optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Oxo-4H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone core, leading to the formation of dihydrochromone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or refluxing .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or dihydro derivatives .
Applications De Recherche Scientifique
2-(4-Oxo-4H-chromen-3-yl)acetic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-Oxo-4H-chromen-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and proteins, affecting cellular processes and leading to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(4-Oxo-4H-chromen-3-yl)acetic acid include:
- 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetic acid
- 8-Chloro-2-(4-isobutylphenyl)-4-oxo-4H-chromen-6-yl)acetic acid
- 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetic acid
Uniqueness
What sets 2-(4-Oxo-4H-chromen-3-yl)acetic acid apart from similar compounds is its specific substitution pattern on the chromone core, which can influence its biological activity and chemical reactivity. This unique structure allows it to interact with different molecular targets and exhibit distinct biological effects .
Propriétés
Numéro CAS |
50878-09-6 |
|---|---|
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-(4-oxochromen-3-yl)acetic acid |
InChI |
InChI=1S/C11H8O4/c12-10(13)5-7-6-15-9-4-2-1-3-8(9)11(7)14/h1-4,6H,5H2,(H,12,13) |
Clé InChI |
URCUYQYZORMYSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CO2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


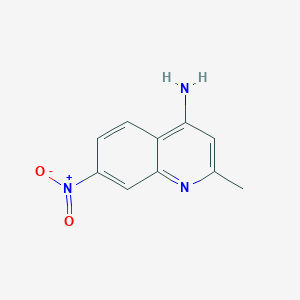
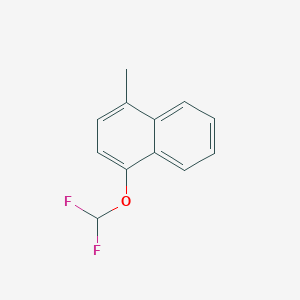
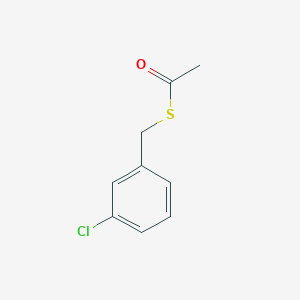
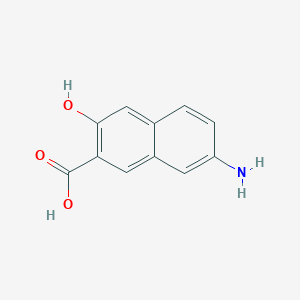
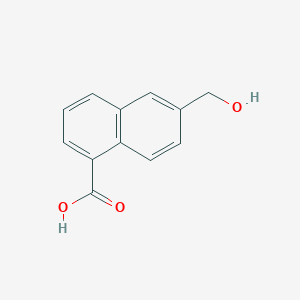
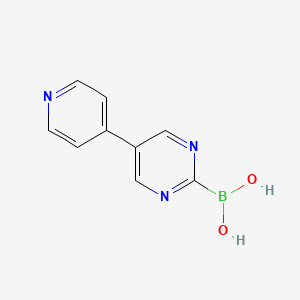
![2-Benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11897754.png)
